molecular formula C19H16Cl2N2O3 B11310227 2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

Cat. No.: B11310227
M. Wt: 391.2 g/mol
InChI Key: QTPBLACEQMKHHI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and an ethoxyquinolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 8-ethoxyquinoline: This can be synthesized by the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with 8-ethoxyquinoline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinoline N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    8-ethoxyquinoline: Another precursor used in the synthesis.

    2-(2,4-dichlorophenoxy)-N-(quinolin-5-yl)acetamide: A structurally similar compound lacking the ethoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide is unique due to the presence of both the dichlorophenoxy and ethoxyquinolinyl groups, which confer specific chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-25-17-8-6-15(13-4-3-9-22-19(13)17)23-18(24)11-26-16-7-5-12(20)10-14(16)21/h3-10H,2,11H2,1H3,(H,23,24)

InChI Key

QTPBLACEQMKHHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=CC=N2

Origin of Product

United States

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